molecular formula C18H18F3N5O2 B2886592 6-methoxy-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide CAS No. 2034380-88-4

6-methoxy-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide

Cat. No. B2886592
CAS RN: 2034380-88-4
M. Wt: 393.37
InChI Key: FJACUKUKFDEHPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methoxy-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide is a useful research compound. Its molecular formula is C18H18F3N5O2 and its molecular weight is 393.37. The purity is usually 95%.
BenchChem offers high-quality 6-methoxy-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-methoxy-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antifungal Applications

Triazoles: are a class of drugs that have been widely used as antifungals. The triazole ring present in the compound can potentially bind with enzymes and receptors in biological systems, showing promise in treating fungal infections. Compounds like fluconazole and voriconazole are part of this class .

Anticancer Potential

The structural complexity of triazoles allows for interaction with various biological pathways, which can be harnessed in cancer therapy. The ability to bind with different enzymes and receptors may lead to the development of new anticancer drugs .

Antimicrobial Activity

Given the urgent need for new antibacterial agents to combat multidrug-resistant pathogens, the triazole moiety’s capability to form hybrid molecules with increased antimicrobial action is significant. This compound could be a part of the next generation of antibacterial drugs .

Antiviral Properties

The triazole core structure is capable of exhibiting antiviral activities. Its incorporation into new molecules could lead to the development of treatments for viral infections .

Anti-inflammatory and Analgesic Uses

The compound’s structure suggests potential use in anti-inflammatory and analgesic medications, providing relief from pain and inflammation .

Antiepileptic and Sedative Effects

Triazole derivatives have been used in antiepileptic drugs. The compound’s structure indicates it could modulate neurological pathways and be used in the treatment of epilepsy and as a sedative .

Antihypertensive and Cardiovascular Applications

Triazole compounds have shown activity as antihypertensives. This compound could be explored for its potential benefits in managing blood pressure and other cardiovascular conditions .

Antidiabetic and Metabolic Disorders

The versatility of the triazole ring also extends to the management of metabolic disorders, including diabetes. The compound could be investigated for its role in insulin regulation and glucose metabolism .

properties

IUPAC Name

6-methoxy-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N5O2/c1-28-12-4-2-10-6-14(23-13(10)7-12)17(27)22-8-16-25-24-15-5-3-11(9-26(15)16)18(19,20)21/h2,4,6-7,11,23H,3,5,8-9H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJACUKUKFDEHPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC3=NN=C4N3CC(CC4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methoxy-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide

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